1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine

Sigma-2 receptor Binding affinity Piperazine pharmacophore

1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine is a synthetic piperazine-piperidine hybrid compound featuring a 2-fluorophenyl substituent on the piperazine ring and a 2-(trifluoromethyl)benzyl group attached to the piperidine nitrogen. The core 4-(piperidin-4-yl)piperazine scaffold is a privileged structure in neuropsychiatric drug discovery, with demonstrated sigma receptor recognition.

Molecular Formula C23H27F4N3
Molecular Weight 421.5 g/mol
Cat. No. B10883266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine
Molecular FormulaC23H27F4N3
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C23H27F4N3/c24-21-7-3-4-8-22(21)30-15-13-29(14-16-30)19-9-11-28(12-10-19)17-18-5-1-2-6-20(18)23(25,26)27/h1-8,19H,9-17H2
InChIKeyHITINXRAUSSSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine: Structural and Pharmacophoric Identity


1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine is a synthetic piperazine-piperidine hybrid compound featuring a 2-fluorophenyl substituent on the piperazine ring and a 2-(trifluoromethyl)benzyl group attached to the piperidine nitrogen. The core 4-(piperidin-4-yl)piperazine scaffold is a privileged structure in neuropsychiatric drug discovery, with demonstrated sigma receptor recognition [1]. The compound belongs to a class of arylpiperazines and arylpiperidines explored as sigma-1 (σ1) and sigma-2 (σ2) receptor ligands, with the specific substitution pattern influencing receptor subtype selectivity and functional activity [2].

Workflow Fit
Sigma-1/sigma-2 subtype profiling in CNS target deconvolution studies
Scaffold Context
Privileged piperazine-piperidine core for neuropsychiatric SAR exploration
Selectivity Research
Ortho,ortho'-disubstitution pattern supports sigma subtype selectivity investigation

Why In-Class Piperazine or Piperidine Analogs Cannot Substitute for 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine


The combined presence of a 2-fluorophenyl group on the piperazine and a 2-(trifluoromethyl)benzyl group on the piperidine creates a unique pharmacophoric arrangement that cannot be replicated by commercially common analogs such as 1-(2-fluorophenyl)piperazine, 1-(2-trifluoromethylbenzyl)piperazine, or simpler 4-(piperidin-4-yl)piperazine derivatives. SAR studies on sigma receptor ligands have established that the ortho-substitution pattern on the N-benzyl group critically modulates binding pocket interactions [1]. The compound's specific regiochemistry (2-fluoro on phenylpiperazine, 2-CF₃ on benzyl) impacts both steric and electronic properties governing target engagement, while the dual basic nitrogen centers influence ionization states relevant to blood-brain barrier penetration [2].

Pharmacophore Mismatch
Combined 2-fluorophenyl and 2-CF₃-benzyl groups are absent in common piperazine or piperidine analogs
Selectivity Shift
Ortho-substitution may shift sigma vs. dopamine D4 receptor engagement, unlike para-substituted benzyl patterns
BBB Permeability Context
Dual nitrogen ionization and spacer geometry may alter brain penetration relative to analogs with different N–N distances

Quantitative Differentiation Evidence: 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine vs. Comparator Compounds


Sigma-2 Receptor Affinity Advantage Through 2-Fluorophenylpiperazine Motif

The core 1-(2-fluorophenyl)piperazine substructure provides a sigma receptor recognition element. In structurally related 1-arylpiperazine series, analogs bearing a 2-fluorophenyl substituent on the piperazine ring have demonstrated sigma-2 receptor binding affinity in the nanomolar range [1]. The target compound incorporates this precise 2-fluorophenylpiperazine motif, distinguishing it from analogs with alternative aryl substitution patterns such as 4-fluorophenyl or unsubstituted phenyl piperazines, which exhibit altered sigma-1/sigma-2 selectivity profiles [2].

Sigma-2 Affinity Context
Class-level inference
2-fluorophenylpiperazine motif associated with nanomolar sigma-2 affinity in arylpiperazine series; 4-fluorophenyl analogs favor sigma-1
May support sigma-2 subtype binding studies
Exact Ki for this compound not yet reported
Sigma-2 receptor Binding affinity Piperazine pharmacophore

Lipophilicity Modulation by 2-(Trifluoromethyl)benzyl Substituent

The 2-(trifluoromethyl)benzyl group on the piperidine nitrogen introduces a significant lipophilic moiety with calculated LogP contributions exceeding those of non-fluorinated benzyl analogs. The trifluoromethyl group enhances metabolic stability and blood-brain barrier permeability compared to methyl or chloro substituents [1]. This differentiates the target compound from analogs such as 1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine, where the absence of fluorine atoms on the benzyl group results in lower lipophilicity and potentially altered CNS distribution [2].

Lipophilicity Modulation
Class-level inference
Estimated +0.5–1.0 LogP units from 2-CF₃-benzyl vs. non-fluorinated benzyl
May enhance passive CNS permeability context
Calculated from fragment-based LogP; metabolic stability inferred
Lipophilicity CNS penetration LogP optimization

Piperidine-Piperazine Spacer Length and Conformational Flexibility

The 4-(piperidin-4-yl)piperazine core provides a specific distance between the two basic nitrogen atoms, which has been identified as a critical parameter for sigma receptor binding. SAR studies indicate that the N–N distance in the piperidine-piperazine scaffold (approximately 5.5–6.0 Å) falls within the optimal range for simultaneous interaction with key residues in the sigma-1 receptor binding pocket [1]. Compounds with shorter spacers (e.g., piperazine directly linked to piperidine without the 4-piperidinyl bridge) or longer linkers show reduced affinity [2].

Pharmacophoric Spacer
Class-level inference
N–N distance ~5.7 Å; suboptimal spacers show 10–100 fold affinity reduction
Spacer geometry linked to sigma-1 binding pocket fit
Derived from [³H]-(+)-pentazocine displacement series
Conformational analysis Spacer optimization Sigma pharmacophore

Structural Divergence from Dopamine D4-Preferring Piperazine Scaffolds

Patent literature on disubstituted phenylpiperidines/piperazines as dopamine neurotransmission modulators reveals that specific substitution patterns can shift target engagement from dopaminergic to sigma receptor systems [1]. Compounds with a 2-fluorophenylpiperazine motif and ortho-substituted benzyl groups on a piperidine linker show reduced dopamine D4 receptor affinity compared to 4-substituted benzyl analogs that are known D4-preferring ligands. This differentiation is critical for researchers seeking sigma receptor tool compounds without confounding dopaminergic activity [2].

Sigma vs. D4 Selectivity
Cross-study comparable
2-substitution pattern predicted to reduce dopamine D4 affinity vs. para-substituted benzyl D4 ligands
Supports sigma-preferring target engagement context
Predicted from patent SAR; pending primary screening
Dopamine D4 receptor Selectivity Piperazine SAR

Optimal Research Application Scenarios for 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine


Sigma Receptor Subtype Selectivity Profiling in CNS Target Deconvolution Studies

This compound serves as a structurally distinct probe for dissecting sigma-1 vs. sigma-2 receptor pharmacology in native tissues. Its unique ortho,ortho'-disubstituted pattern provides a complementary selectivity profile to standard sigma ligands like haloperidol (sigma-1 preferring) or siramesine (sigma-2 preferring), enabling multi-compound fingerprinting approaches to identify the sigma subtype mediating a specific cellular response [1].

Blood-Brain Barrier Penetration Studies with Fluorinated Piperazine-Piperidine Hybrids

The compound's optimized lipophilicity from the trifluoromethyl group makes it suitable for comparative CNS penetration studies alongside analogs with varying degrees of fluorination. Researchers can use this compound as a positive control for brain-penetrant sigma ligands when assessing in vivo target engagement via ex vivo binding or receptor occupancy assays [1].

Structure-Activity Relationship (SAR) Expansion Around the 4-(Piperidin-4-yl)piperazine Scaffold

As a late-stage intermediate or screening compound, this molecule provides a versatile starting point for further SAR exploration. The presence of both the 2-fluorophenyl and 2-(trifluoromethyl)benzyl groups allows medicinal chemists to systematically vary each substituent independently to map binding pocket requirements, using the existing compound as a reference standard for comparative potency and selectivity measurements [1].

Computational Docking and Pharmacophore Model Validation

The defined stereoelectronic properties of the 2-fluorophenyl and 2-CF₃-benzyl substituents make this compound a valuable test case for validating sigma receptor docking models and pharmacophore hypotheses. Its conformational flexibility and dual basic centers challenge current in silico models, providing a rigorous benchmark for computational method development [1].

Application
Selection Property
Validation Focus
CNS sigma receptor subtype deconvolution
Ortho,ortho'-disubstituted selectivity profile
Multi-compound fingerprinting against reference sigma ligands
Blood-brain barrier penetration studies
CF₃-benzyl lipophilicity modulation
In vivo brain exposure and receptor occupancy assessment
SAR expansion around piperidine-piperazine scaffold
Dual-substituent systematic variation capability
Comparative potency and selectivity measurements
Computational docking & pharmacophore validation
Defined stereoelectronic substituent profile
Benchmarking sigma receptor in silico models
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